2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide
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Overview
Description
2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3,4]thiadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline and 4-methylbenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction mixture is then subjected to cyclization under acidic conditions to form the desired imidazo[2,1-b][1,3,4]thiadiazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[2,1-b][1,3,4]thiadiazole core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)imidazo[2,1-b][1,3]benzothiazole: Shares a similar imidazo[2,1-b] core but with a different heterocyclic system.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Similar structure with variations in the substituents and heterocyclic rings
Uniqueness
2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and methyl groups.
Properties
Molecular Formula |
C17H13Br2N3S |
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Molecular Weight |
451.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole;hydrobromide |
InChI |
InChI=1S/C17H12BrN3S.BrH/c1-11-2-4-12(5-3-11)15-10-21-17(19-15)22-16(20-21)13-6-8-14(18)9-7-13;/h2-10H,1H3;1H |
InChI Key |
GKSLUIJQVWWEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=C(C=C4)Br.Br |
Origin of Product |
United States |
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